molecular formula C14H11FN2 B385694 2-(2-Fluorophenyl)-1-isoindolinimine

2-(2-Fluorophenyl)-1-isoindolinimine

Cat. No.: B385694
M. Wt: 226.25g/mol
InChI Key: UJSZZLQXXQWIQS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-isoindolinimine is a bicyclic heteroaromatic compound featuring an isoindolinimine core substituted with a 2-fluorophenyl group at the 2-position. The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding or π-stacking, in biological systems . Fluorinated aromatic compounds are widely studied in medicinal chemistry due to their ability to modulate pharmacokinetic properties, including improved membrane permeability and resistance to oxidative metabolism .

Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25g/mol

IUPAC Name

2-(2-fluorophenyl)-3H-isoindol-1-imine

InChI

InChI=1S/C14H11FN2/c15-12-7-3-4-8-13(12)17-9-10-5-1-2-6-11(10)14(17)16/h1-8,16H,9H2

InChI Key

UJSZZLQXXQWIQS-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3F

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Functionalized Analog: 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione

Core Structure Differences :

  • Target Compound : Isoindolinimine core (bicyclic amine).
  • Analog : Modified isoindoline-1,3-dione fused with a thiazole ring and acryloyl group.

Functional Group Impact :

  • The thiazole and acryloyl groups in the analog increase molecular weight (MW) and polar surface area, likely reducing passive diffusion across biological membranes compared to the simpler isoindolinimine structure.
  • Swiss ADME Predictions : The analog’s acryloyl moiety may lower solubility (predicted LogP ≈ 3.2) due to increased hydrophobicity, whereas the unmodified 2-(2-fluorophenyl)-1-isoindolinimine is expected to have a lower LogP (~2.5), favoring better aqueous solubility .
Chlorophenyl-Substituted Indandiones

Examples : 2-[(4-Chlorophenyl)phenylacetyl]-1,3-indandione and derivatives ().

Structural and Electronic Differences :

  • Core: Indandione (non-aromatic diketone) vs. isoindolinimine (aromatic amine).
  • Halogen Effects: Chlorine (Cl) vs. F’s electronegativity enhances dipole interactions without significant steric hindrance.

Toxicity Profile :

  • Chlorophenyl indandiones are classified as “extremely hazardous” in regulatory guidelines, likely due to reactive diketone moieties and Cl-related bioaccumulation risks . Fluorinated analogs like this compound may exhibit lower acute toxicity, though empirical data is needed.

Comparative Data Table

Compound Name Core Structure Substituents Halogen Predicted LogP Toxicity Class
This compound Isoindolinimine 2-Fluorophenyl F 2.5 Not classified
Thiazole-isoindoline-1,3-dione analog Isoindoline-1,3-dione 2-Fluorophenyl, thiazole, acryloyl F 3.2 Unknown
2-[(4-Chlorophenyl)phenylacetyl]-1,3-indandione Indandione 4-Chlorophenyl, phenylacetyl Cl 4.1 Extremely hazardous

Key Research Findings

  • Halogen Effects : Fluorine’s electronic effects favor solubility and metabolic stability over chlorine, which prioritizes lipophilicity but increases toxicity risks.
  • Core Flexibility : Isoindolinimine’s amine group offers protonation sites for salt formation (enhancing solubility), whereas indandiones’ diketones may react with nucleophiles, contributing to toxicity .
  • Functional Group Trade-offs : Bulky substituents (e.g., thiazole) improve target specificity but reduce bioavailability.

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